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Compound of Interest

Compound Name: 1,2-Epoxybutane

Cat. No.: B156178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for the compound 1,2-Epoxybutane (also known as

ethyloxirane). The information presented herein is intended to support research, development,

and quality control activities where the identification and characterization of this epoxide are

crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The following sections detail the ¹H and ¹³C NMR data for 1,2-
Epoxybutane.

Experimental Protocol: NMR Spectroscopy
The NMR spectra for 1,2-Epoxybutane are typically acquired on a spectrometer operating at a

frequency of 90 MHz or higher. The sample is prepared by dissolving a small amount of 1,2-
Epoxybutane in deuterated chloroform (CDCl₃), which serves as the solvent and provides an

internal lock signal. Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (0 ppm). The data is processed to show chemical shifts (δ) in parts

per million (ppm), coupling constants (J) in Hertz (Hz), and signal integrals.

¹H NMR Spectroscopic Data
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The ¹H NMR spectrum of 1,2-Epoxybutane exhibits distinct signals corresponding to the five

non-equivalent protons in the molecule. The chemical shifts and coupling constants provide

detailed information about the electronic environment and connectivity of these protons.

Proton Assignment
Chemical Shift (δ)

ppm

Coupling Constants

(J) Hz
Integration

H on C2 (methine) ~2.9 - 1H

H on C1 (methylene) ~2.7 - 1H

H on C1 (methylene) ~2.4 - 1H

H on C3 (methylene) ~1.6 - 2H

H on C4 (methyl) ~1.0 - 3H

Note: The methylene protons on C1 are diastereotopic and thus have different chemical shifts.

The following diagram illustrates the proton signaling pathways and their relationships within

the 1,2-Epoxybutane molecule.
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Caption: 1H NMR Signaling Pathways in 1,2-Epoxybutane.
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¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of 1,2-Epoxybutane provides information on the carbon framework of

the molecule. Four distinct signals are observed, corresponding to the four carbon atoms.

Carbon Assignment Chemical Shift (δ) ppm

C1 (CH₂) of oxirane ~52.2

C2 (CH) of oxirane ~51.5

C3 (-CH₂-) of ethyl group ~25.5

C4 (-CH₃) of ethyl group ~10.0

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a

molecule. The IR spectrum of 1,2-Epoxybutane is characterized by specific absorption bands

related to the vibrations of its chemical bonds, particularly those of the epoxide ring.

Experimental Protocol: IR Spectroscopy
The IR spectrum of 1,2-Epoxybutane is typically recorded using a Fourier-Transform Infrared

(FTIR) spectrometer. For a liquid sample like 1,2-Epoxybutane, the spectrum can be obtained

from a thin film of the neat (undiluted) liquid placed between two salt plates (e.g., NaCl or KBr),

which are transparent to infrared radiation. The spectrum is recorded as percent transmittance

versus wavenumber (cm⁻¹).

Characteristic IR Absorption Bands
The key to identifying 1,2-Epoxybutane by IR spectroscopy lies in the characteristic vibrations

of the three-membered epoxide ring.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

1261 Symmetric ring breathing Strong

904 Asymmetric C-O-C stretch Strong

831 Symmetric C-O-C stretch Strong

The following diagram visualizes the relationship between the key functional group vibrations

and their corresponding IR absorption frequencies.
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Caption: Key IR Vibrations of the Epoxide Ring in 1,2-Epoxybutane.

To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Epoxybutane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156178#spectroscopic-data-for-1-2-epoxybutane-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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